molecular formula C17H14FN3O2 B2976111 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1105242-90-7

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2976111
CAS No.: 1105242-90-7
M. Wt: 311.316
InChI Key: UOUGQKJIWPXPPU-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the fluorophenyl group. The reaction conditions for this step often require the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyridinylmethyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the isoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of materials with specific properties. Its versatility in chemical reactions allows for the creation of novel compounds with desired characteristics.

Mechanism of Action

The mechanism by which 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

  • 2-(5-(2-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

  • 2-(5-(2-nitrophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts different chemical and biological properties compared to its chloro, methoxy, and nitro analogs. The fluorine atom can influence the compound's reactivity and binding affinity to biological targets.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-15-6-2-1-5-14(15)16-8-13(21-23-16)9-17(22)20-11-12-4-3-7-19-10-12/h1-8,10H,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUGQKJIWPXPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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